molecular formula C9H7ClO2 B2381035 2,3-Dihydro-1-benzofuran-3-carbonyl chloride CAS No. 1343949-08-5

2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Cat. No.: B2381035
CAS No.: 1343949-08-5
M. Wt: 182.6
InChI Key: BGBATTJFQJBVRQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5) is a reactive acyl chloride derivative of the 2,3-dihydrobenzofuran scaffold. With the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol, this compound is characterized by a carbonyl chloride group attached to the 3-position of the dihydrobenzofuran ring, making it a versatile building block for amide and ester formation . The benzofuran structural motif is of significant interest in medicinal and synthetic chemistry due to its prevalence in biologically active compounds . This scaffold is a fundamental component in numerous natural products and clinically used drugs, and derivatives are known to exhibit a wide range of pharmacological activities, including serving as antimicrobials, enzyme inhibitors, and therapeutics for various diseases . Specifically, synthetic libraries based on the dihydrobenzofuran scaffold have been successfully employed in phenotypic screening to identify potent new inhibitors against clinically relevant strains of intracellular pathogens, demonstrating the value of this core structure in early-stage drug discovery . As a synthetic intermediate, this carbonyl chloride is instrumental for the facile construction of complex molecules, enabling researchers to rapidly develop compound libraries for screening programs aimed at new antimicrobial and therapeutic agents . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBATTJFQJBVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride typically involves the following steps:

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a chemical compound that belongs to the benzofuran family and has a variety of scientific research applications. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. this compound is characterized by a carbonyl chloride group attached to the 3-position of the dihydrobenzofuran ring.

Scientific Research Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antiviral properties. Researchers also use this compound to study the biological activities of benzofuran derivatives and their potential therapeutic applications. Other applications include:

  • Medicinal Chemistry It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, anticancer, and antiviral properties.
  • Materials Science The compound is used in the development of novel materials with unique electronic and optical properties.
  • Biological Studies Researchers use this compound to study the biological activities of benzofuran derivatives and their potential therapeutic applications.

Biological Activities

This compound is recognized for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. Benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function. Some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in various types of cancer cells.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
  • Reduction Reactions The compound can be reduced to form 2,3-dihydro-1-benzofuran-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions Oxidation of the compound can lead to the formation of 2,3-dihydro-1-benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Case Studies

  • Cytotoxicity Study A study conducted on various cancer cell lines demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity, suggesting that modifications to the benzofuran structure can enhance biological activity.
  • Antimicrobial Screening In a screening for antimicrobial agents derived from natural products, compounds similar to this compound showed activities against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition The carbonyl chloride group may facilitate covalent interactions with active sites on enzymes involved in cancer progression or bacterial metabolism.
  • Cellular Pathway Modulation The compound likely affects multiple signaling pathways associated with cell growth and apoptosis.

Mechanism of Action

benzofuran derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,3-dihydro-1-benzofuran-3-carbonyl chloride can be contextualized by comparing it to compounds with analogous structural motifs, such as substituted benzofurans, oxazole-containing derivatives, and other carbonyl chlorides. Below is a detailed analysis:

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride

Structural Differences :

  • Core Structure : The oxazole-containing derivative (CAS: 2344680-43-7) incorporates a 1,2-oxazole ring at the 5-position of the dihydrobenzofuran core, introducing additional nitrogen and oxygen atoms.
  • Functional Group : The carbonyl chloride is located on the oxazole ring (C3) rather than the benzofuran ring.

Reactivity and Electronic Effects :

  • Steric hindrance from the oxazole substituent may reduce accessibility to the carbonyl chloride in certain reactions.
Benzofuran-2-carbonyl Chloride

Structural Differences :

  • Positional Isomerism : The carbonyl chloride is at the 2-position of a fully aromatic benzofuran ring.

Reactivity :

  • The electron-rich aromatic ring may slightly deactivate the carbonyl chloride compared to the dihydrobenzofuran analogue.
Benzoyl Chloride (C₆H₅COCl)

Structural Differences :

  • Core Structure : A simple aromatic (benzene) ring without heteroatoms or fused rings.

Reactivity :

  • The absence of heteroatoms or ring saturation results in lower electrophilicity at the carbonyl group compared to dihydrobenzofuran derivatives.
  • Less steric hindrance around the carbonyl chloride facilitates faster reaction kinetics.

Data Table: Key Properties and Comparisons

Compound Name CAS Number Molecular Formula Structural Features Reactivity Profile Applications
This compound Not provided C₉H₇ClO₂ Dihydrobenzofuran core, -COCl at C3 Moderate electrophilicity, flexible ring Pharmaceutical intermediates
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride 2344680-43-7 C₁₂H₉ClN₂O₃ Oxazole substituent, -COCl on oxazole High electrophilicity, steric hindrance Drug discovery
Benzofuran-2-carbonyl chloride Not provided C₉H₅ClO₂ Fully aromatic benzofuran, -COCl at C2 Lower reactivity due to aromaticity Fluorescent dyes
Benzoyl chloride 98-88-4 C₇H₅ClO Simple benzene ring, -COCl High reactivity, minimal steric hindrance Plastics, perfumes

Research Findings and Methodological Insights

  • Crystallographic Studies : Structural elucidation of dihydrobenzofuran derivatives often employs programs like SHELX for small-molecule refinement and ORTEP for graphical representation . These tools have been critical in confirming the stereochemistry and bond angles of such compounds.
  • Synthetic Pathways : The oxazole-containing analogue (CAS: 2344680-43-7) is synthesized via cycloaddition reactions, highlighting the versatility of dihydrobenzofuran scaffolds in constructing complex heterocycles .

Biological Activity

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a compound belonging to the benzofuran family, recognized for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClO₂
  • Molecular Weight : 182.6 g/mol
  • CAS Number : 1343949-08-5

The compound features a fused benzene and furan ring structure with a carbonyl chloride functional group, which contributes to its reactivity and potential biological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-435 (melanoma)0.36
SF-295 (glioblastoma)0.40
HeLa (cervical cancer)5.3

The compound's mechanism of action may involve the modulation of specific biochemical pathways that lead to apoptosis in cancer cells. It is hypothesized that the carbonyl chloride group plays a crucial role in its cytotoxic effects by interacting with cellular targets .

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria. The effectiveness varies with concentration and type of organism:

Bacterial Strain Inhibition Rate Reference
E. coliHigh
S. aureusModerate

These findings suggest that the compound could be developed into a potential antibacterial agent, particularly in an era of increasing antibiotic resistance.

Case Studies

  • Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity, suggesting that modifications to the benzofuran structure can enhance biological activity .
  • Antimicrobial Screening : In a screening for antimicrobial agents derived from natural products, compounds similar to this compound showed notable activities against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbonyl chloride group may facilitate covalent interactions with active sites on enzymes involved in cancer progression or bacterial metabolism.
  • Cellular Pathway Modulation : The compound likely affects multiple signaling pathways associated with cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic pathways for preparing 2,3-Dihydro-1-benzofuran-3-carbonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via catalytic hydrogenation of benzofuran to yield 2,3-dihydro-1-benzofuran, followed by chlorination with thionyl chloride (SOCl₂). Key variables include:

  • Temperature : Excess heat during chlorination may lead to side reactions (e.g., ring-opening).
  • Solvent : Anhydrous conditions (e.g., dichloromethane or toluene) prevent hydrolysis of the carbonyl chloride group.
  • Stoichiometry : A 1:1.2 molar ratio of dihydrobenzofuran to SOCl₂ optimizes conversion .
    Purification via vacuum distillation or column chromatography is critical to isolate the product from residual reagents.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Techniques :
    • NMR : 1H^1H-NMR should show characteristic peaks for the dihydrofuran ring (δ 3.2–4.0 ppm for CH₂ and CH groups) and the carbonyl chloride (δ 170–180 ppm in 13C^{13}C-NMR).
    • IR : A sharp peak near 1775–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride group.
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides accurate mass confirmation (C₉H₇ClO₂, m/z 182.6) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing amides, esters, and thioesters via nucleophilic substitution. For example:

  • Anticancer Agents : React with primary amines to form benzofuran-3-carboxamides, which have demonstrated sub-micromolar IC₅₀ values in glioblastoma (SF-295) and melanoma (MDA-MB-435) cell lines .
  • Antimicrobial Probes : Thioester derivatives show activity against Gram-negative bacteria (e.g., E. coli) by covalently modifying bacterial enzymes .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for benzofuran derivatives be resolved?

Discrepancies in IC₅₀ values (e.g., 0.36 µM vs. 5.3 µM in HeLa cells) often arise from:

  • Assay Conditions : Variations in cell culture media, incubation time, or solvent (DMSO vs. ethanol) alter compound solubility and bioavailability.
  • Structural Modifications : Substituents on the benzofuran core (e.g., fluorine at position 7) significantly modulate activity .
    Methodological Recommendations :
    • Standardize assays using ISO-certified cell lines and controls.
    • Employ structure-activity relationship (SAR) studies to isolate critical functional groups.

Q. What strategies optimize the regioselectivity of nucleophilic substitutions at the carbonyl chloride group?

Competing reactions (e.g., ring chlorination) can occur if conditions are not tightly controlled. Solutions include:

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acyl substitution while suppressing side reactions.
  • Low-Temperature Reactions : Conduct substitutions at −20°C to stabilize the acyl chloride intermediate .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines or alcohols.

Q. How can computational modeling predict the bioactivity of derivatives?

Hybrid approaches combining molecular docking and machine learning (ML) are effective:

  • Docking Studies : Identify binding poses with cancer-related targets (e.g., EGFR kinase) using software like AutoDock Vina.
  • ML Models : Train on datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., logP, topological polar surface area) with cytotoxicity.
    Validation : Cross-check predictions against in vitro assays to address model divergence, as seen in receptor-response studies .

Q. What analytical methods resolve decomposition products during storage?

The compound hydrolyzes to 2,3-dihydro-1-benzofuran-3-carboxylic acid in humid environments. Mitigation strategies:

  • Stability Testing : Monitor degradation via HPLC-MS under varying humidity and temperature.
  • Storage : Use anhydrous solvents (e.g., THF) and molecular sieves in sealed vials.

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